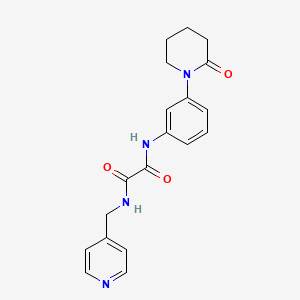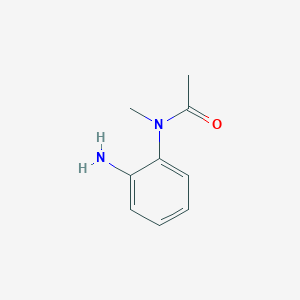![molecular formula C17H16F2N2O2 B2972853 N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide CAS No. 1803593-80-7](/img/structure/B2972853.png)
N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide, also known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways. N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In Alzheimer's disease models, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In Parkinson's disease models, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide also has limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide. One area of research could be the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of research could be the optimization of dosing and administration methods for therapeutic use. Additionally, further studies could be conducted to investigate the potential therapeutic effects of N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide in other diseases, such as Huntington's disease and multiple sclerosis.
Métodos De Síntesis
The synthesis of N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide involves a series of chemical reactions starting with the reaction of 2-acetylpyridine with 3,5-difluorobenzoyl chloride in the presence of a base to form 3-(3,5-difluorobenzoyl)pyridin-2-ol. This intermediate is then reacted with 2,2-dimethylpropionyl chloride in the presence of a base to form the final product, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide.
Aplicaciones Científicas De Investigación
N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models. In Parkinson's disease research, N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
Propiedades
IUPAC Name |
N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c1-17(2,3)16(23)21-15-13(5-4-6-20-15)14(22)10-7-11(18)9-12(19)8-10/h4-9H,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTAJPQGPOPGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2972771.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B2972772.png)




![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2972783.png)
![2-Chloro-N-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]acetamide](/img/structure/B2972784.png)

![4-benzoyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2972786.png)

![3-[5-(diethylsulfamoyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2972788.png)
